IRBESARTAN-D4

Vue d'ensemble

Description

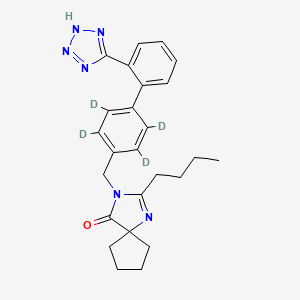

SR-47436 D4, également connu sous le nom d’Irbésartan D4, est une version deutérée de l’Irbésartan. L’Irbésartan est un antagoniste puissant et spécifique du récepteur de l’angiotensine II de type 1. Il est principalement utilisé dans le traitement de l’hypertension artérielle, de l’insuffisance cardiaque et de la néphropathie diabétique .

Applications De Recherche Scientifique

SR-47436 D4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques to study the behavior of deuterium-labeled compounds.

Biology: Employed in studies investigating the role of angiotensin II receptors in various biological processes.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Irbesartan.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mécanisme D'action

SR-47436 D4 exerce ses effets en bloquant sélectivement les récepteurs de l’angiotensine II de type 1. Cette inhibition empêche la liaison de l’angiotensine II, un puissant vasoconstricteur, conduisant ainsi à une vasodilatation, une réduction de la pression artérielle et une augmentation du débit sanguin vers le cœur. Les cibles moléculaires impliquées comprennent les récepteurs de l’angiotensine II de type 1, et les voies affectées sont celles liées au système rénine-angiotensine .

Composés similaires :

Irbésartan : La version non deutérée de SR-47436 D4, utilisée à des fins thérapeutiques similaires.

Losartan : Un autre antagoniste du récepteur de l’angiotensine II avec un mécanisme d’action similaire.

Valsartan : Un composé avec des propriétés pharmacologiques comparables mais des profils pharmacocinétiques différents

Unicité : SR-47436 D4 est unique en raison de son marquage au deutérium, ce qui offre des avantages distincts dans la recherche scientifique, tels qu’une meilleure stabilité et une dégradation métabolique réduite. Cela le rend particulièrement précieux dans les études pharmacocinétiques et comme étalon de référence dans les techniques analytiques .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Irbesartan D4 plays a crucial role in biochemical reactions by selectively inhibiting the angiotensin II type-1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Irbesartan D4 interacts with various biomolecules, including the AT1 receptor, and exhibits non-competitive antagonism. This interaction is characterized by the binding of Irbesartan D4 to the receptor, which blocks the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion .

Cellular Effects

Irbesartan D4 influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, Irbesartan D4 inhibits the downstream signaling pathways activated by angiotensin II. This includes the reduction of intracellular calcium levels, inhibition of protein kinase C (PKC) activation, and suppression of reactive oxygen species (ROS) production. These effects collectively contribute to the relaxation of blood vessels, reduced cell proliferation, and decreased inflammation .

Molecular Mechanism

At the molecular level, Irbesartan D4 exerts its effects by binding to the AT1 receptor with high affinity. This binding prevents the receptor from interacting with angiotensin II, thereby inhibiting the activation of G-protein coupled signaling pathways. Irbesartan D4 also modulates gene expression by influencing transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to anti-inflammatory and anti-proliferative effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de SR-47436 D4 implique l’incorporation d’atomes de deutérium dans la molécule d’Irbésartan. Cela est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d’hydrogène par du deutérium. La voie de synthèse spécifique et les conditions de réaction peuvent varier, mais les méthodes courantes comprennent l’utilisation de réactifs et de solvants deutérés .

Méthodes de production industrielle : La production industrielle de SR-47436 D4 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l’utilisation d’équipements et de conditions spécialisés pour garantir l’incorporation efficace des atomes de deutérium. Le produit final est ensuite purifié pour atteindre le niveau souhaité de deutération et de pureté .

Analyse Des Réactions Chimiques

Types de réactions : SR-47436 D4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure chimique de SR-47436 D4.

Substitution : Les réactions de substitution impliquent le remplacement d’atomes ou de groupes spécifiques au sein de la molécule

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

SR-47436 D4 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en spectrométrie de masse et dans d’autres techniques analytiques pour étudier le comportement des composés marqués au deutérium.

Biologie : Employé dans des études portant sur le rôle des récepteurs de l’angiotensine II dans divers processus biologiques.

Médecine : Utilisé dans des études pharmacocinétiques et pharmacodynamiques pour comprendre le métabolisme et l’action de l’Irbésartan.

Industrie : Appliqué dans le développement de nouveaux produits pharmaceutiques et dans les processus de contrôle qualité

Comparaison Avec Des Composés Similaires

Irbesartan: The non-deuterated version of SR-47436 D4, used for similar therapeutic purposes.

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Valsartan: A compound with comparable pharmacological properties but different pharmacokinetic profiles

Uniqueness: SR-47436 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical techniques .

Propriétés

IUPAC Name |

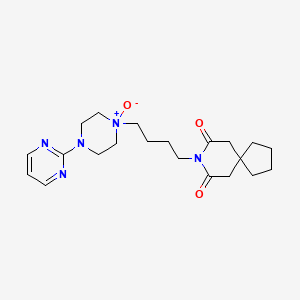

2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-WQKXEYJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670085 | |

| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216883-23-6 | |

| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the role of Irbesartan-d4 in the analysis of Irbesartan levels in plasma?

A1: this compound is a deuterated form of Irbesartan, meaning it has a similar structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, making it an ideal internal standard for mass spectrometry analysis. By adding a known amount of this compound to the plasma samples, researchers can account for variations during sample preparation and ionization. This allows for a more accurate and reliable quantification of Irbesartan in the samples.

Q2: How does the method described in the research utilize this compound to improve the accuracy of Irbesartan quantification?

A2: The research outlines a method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, ]. After adding this compound to the plasma samples, they undergo solid-phase extraction (SPE) to isolate Irbesartan and this compound. The extracted samples are then separated based on their chemical properties using liquid chromatography and detected by mass spectrometry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

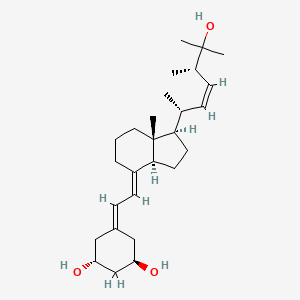

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)